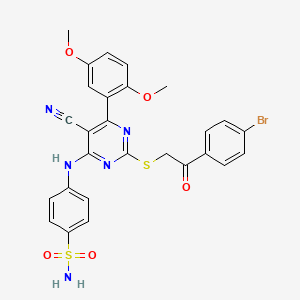

Carbonic anhydrase inhibitor 12

Description

BenchChem offers high-quality Carbonic anhydrase inhibitor 12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonic anhydrase inhibitor 12 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H22BrN5O5S2 |

|---|---|

Molecular Weight |

640.5 g/mol |

IUPAC Name |

4-[[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5-cyano-6-(2,5-dimethoxyphenyl)pyrimidin-4-yl]amino]benzenesulfonamide |

InChI |

InChI=1S/C27H22BrN5O5S2/c1-37-19-9-12-24(38-2)21(13-19)25-22(14-29)26(31-18-7-10-20(11-8-18)40(30,35)36)33-27(32-25)39-15-23(34)16-3-5-17(28)6-4-16/h3-13H,15H2,1-2H3,(H2,30,35,36)(H,31,32,33) |

InChI Key |

AHXBLGYPELWYKD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=C(C(=NC(=N2)SCC(=O)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)S(=O)(=O)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Carbonic Anhydrase XII: A Core Regulator of Cellular pH Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Carbonic anhydrase XII (CA XII) is a transmembrane zinc metalloenzyme that plays a critical role in regulating pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] As a type I membrane protein, its catalytic domain is oriented extracellularly, allowing it to modulate the pH of the cellular microenvironment.[4][5] Overexpressed in a variety of cancers, CA XII is implicated in promoting tumor growth and survival by helping to maintain a favorable intracellular pH in the face of rampant metabolic acid production.[3][6] This function, coupled with its restricted expression in normal tissues, positions CA XII as a compelling target for therapeutic intervention, particularly in oncology. This guide provides a comprehensive overview of CA XII's function, quantitative characteristics, and the experimental protocols used for its study.

Molecular and Catalytic Properties of Carbonic Anhydrase XII

Carbonic anhydrase XII is a member of the α-carbonic anhydrase family.[7] The human CA12 gene is located on chromosome 15q22.[1][2] The protein exists as a stable isologous dimer.[1][5] Structurally, it consists of an N-terminal extracellular catalytic domain, a single transmembrane helix, and a short intracellular C-terminal domain.[5][8]

The active site is nearly identical to other α-CAs, featuring a zinc ion coordinated by three conserved histidine residues (His-94, His-96, His-119).[1] A critical residue, His-64, acts as a proton shuttle, transferring protons between the zinc-bound water molecule and the surrounding buffer, which is essential for the enzyme's high catalytic efficiency.[1][4]

The fundamental reaction catalyzed by CA XII is:

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

This rapid interconversion allows CA XII to manage the concentrations of key components of the bicarbonate buffer system, the most important physiological pH buffer.

Quantitative Data: Kinetic Parameters and Expression

The catalytic efficiency of CA XII is comparable to other membrane-associated CAs. Its expression is generally low in normal tissues but significantly upregulated in various pathological conditions, most notably cancer.

| Parameter | Value | Reference |

| Catalytic Activity | ||

| kcat/Km (CO₂ Hydration) | 34 µM⁻¹s⁻¹ | [4][9] |

| pKa of Zinc-Bound Water | 7.1 | [4][9] |

| Gene & Protein | ||

| Chromosomal Location | 15q22 | [1][2] |

| Human Protein Length | 354 amino acids | [7] |

| Human Protein Mass | ~39.5 kDa | [7] |

| Tissue/Condition | Expression Level | Reference |

| Normal Tissues | ||

| Kidney | High | [1][2][10] |

| Colon / Intestine | High | [2][10] |

| Pancreas | Moderate | [1][2] |

| Prostate | High | [7] |

| Cancers | ||

| Renal Cell Carcinoma | Highly Overexpressed (in 10% of cases) | [2][10] |

| Breast Cancer (Luminal) | Upregulated | [11] |

| Glioblastoma | Overexpressed | [1] |

| Pancreatic Tumors | Overexpressed | [2] |

The Role of CA XII in pH Regulation

CA XII's extracellular orientation is key to its function. It modulates the pH of the immediate extracellular space, which in turn influences the activity of various membrane transporters and the overall intracellular pH (pHi).

Physiological pH Homeostasis

In normal tissues, CA XII contributes to bicarbonate and fluid transport.[1]

-

Kidney: Located on the basolateral surface of nephrons, CA XII facilitates bicarbonate efflux, playing a role in the reabsorption of filtered bicarbonate and systemic acid-base balance.[1]

-

Gastrointestinal Tract: In the colon and pancreas, it is involved in bicarbonate secretion and pH regulation necessary for digestive processes.[1][2]

-

Eye: Expression in the ciliary epithelium suggests a role in the production of aqueous humor.[1]

Pathological pH Regulation in Cancer

Tumor cells exhibit altered metabolism, characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactic acid and protons. This creates an acidic tumor microenvironment (TME) while requiring the cancer cell to maintain a neutral or slightly alkaline intracellular pH (pHi ≥ 7.2) for survival and proliferation.[5][6]

CA XII, often in concert with CA IX, is a crucial component of the cellular machinery that manages this acid load.[12][13] By catalyzing the hydration of extracellular CO₂, CA XII produces H⁺ and HCO₃⁻. The protons contribute to extracellular acidosis, which promotes tumor invasion and suppresses immune cell function. The bicarbonate is transported into the cell by bicarbonate transporters (e.g., of the SLC4 family), where it buffers intracellular protons, thus helping to maintain the alkaline pHi that is favorable for cancer cell survival.[5][14]

Caption: pH regulation pathway in cancer cells mediated by CA XII.

This coordinated activity establishes a reversed pH gradient (acidic outside, alkaline inside) that is a hallmark of aggressive tumors.[12]

CA XII as a Therapeutic Target

The overexpression of CA XII in tumors and its crucial role in their survival make it an attractive therapeutic target.[3] Inhibition of CA XII can disrupt the delicate pH balance of cancer cells, potentially leading to increased intracellular acidosis, reduced proliferation, and enhanced sensitivity to conventional chemotherapies.[5][15] For example, inhibiting CA XII has been shown to impair the function of the drug efflux pump P-glycoprotein (Pgp), thereby resensitizing drug-resistant cancer cells to chemotherapy.[5]

Caption: Mechanism of therapeutic inhibition of CA XII in cancer.

Experimental Protocols

Studying the function of CA XII requires a range of biochemical and cell-based assays. Below are detailed protocols for key experiments.

Protocol 1: Measuring CA XII Catalytic Activity

The activity of CA is typically measured by monitoring the rate of CO₂ hydration. The stopped-flow spectrophotometry method is a highly sensitive technique for measuring the kinetics of this rapid reaction.[4][9]

Principle: A pH indicator dye is used to monitor the change in pH resulting from the production of protons during CO₂ hydration. The rate of this pH change is proportional to the enzyme's activity.

Methodology:

-

Reagent Preparation:

-

Buffer: Prepare a low-buffering capacity buffer (e.g., 10 mM HEPES-Tris) containing a pH indicator (e.g., 200 µM Bromothymol Blue), pH 8.5.

-

Substrate: Prepare CO₂-saturated water by bubbling pure CO₂ gas through chilled, deionized water for at least 30 minutes.

-

Enzyme: Purified recombinant CA XII or membrane preparations from cells expressing CA XII.

-

-

Stopped-Flow Procedure:

-

Equilibrate the stopped-flow instrument and all solutions to a constant temperature (e.g., 25°C).

-

Load one syringe with the buffer/indicator solution and the other with the CO₂-saturated substrate solution. The enzyme is typically included in the buffer syringe.

-

Initiate rapid mixing of the two solutions. The reaction starts, and the hydration of CO₂ produces H⁺, causing a pH drop.

-

Monitor the change in absorbance of the pH indicator at its characteristic wavelength (e.g., 617 nm for Bromothymol Blue) over time (milliseconds).

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the slope of the absorbance vs. time curve.

-

Enzyme activity is calculated based on this rate, subtracting the uncatalyzed rate measured in the absence of the enzyme. Kinetic parameters (kcat, Km) can be determined by varying the CO₂ concentration.

-

Caption: Workflow for CA XII activity measurement using stopped-flow spectrophotometry.

Protocol 2: Analysis of CA XII Expression by Western Blot

Western blotting is used to detect and quantify CA XII protein in cell lysates or tissue homogenates. Special considerations are needed for membrane proteins.

Methodology:

-

Sample Preparation (Membrane Fraction Enrichment):

-

Harvest cells (~1x10⁷) and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, with protease inhibitors) and incubate on ice for 15 minutes.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge at low speed (~1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

-

Resuspend the membrane pellet in RIPA buffer or another suitable lysis buffer containing detergents (e.g., 1% Triton X-100).

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5-10 minutes (Note: for some multi-pass membrane proteins, boiling is avoided; incubation at 70°C for 10 min may be preferred).

-

Separate proteins by size on an 8-10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

-

Incubate the membrane with a primary antibody specific to CA XII overnight at 4°C with gentle agitation.[16]

-

Wash the membrane three times for 10 minutes each in TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each in TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or X-ray film.

-

Caption: Experimental workflow for Western blot analysis of CA XII.

Protocol 3: Measuring Intracellular pH (pHi)

Fluorescent dyes are commonly used to measure real-time changes in pHi in live cells, allowing for the functional assessment of CA XII's role in pH regulation.

Principle: The fluorescence intensity or emission spectrum of certain dyes, like BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein), is pH-dependent. By calibrating the fluorescence signal, one can quantify pHi.

Methodology:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips and grow to 70-80% confluency.

-

-

Dye Loading:

-

Wash cells with a physiological salt solution (e.g., HEPES-buffered saline).

-

Load cells with the acetoxymethyl (AM) ester form of the dye (e.g., 2-5 µM BCECF-AM) in the salt solution for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent form inside.

-

Wash cells to remove extracellular dye.

-

-

Fluorescence Microscopy:

-

Mount the dish/coverslip on the stage of a fluorescence microscope equipped with an appropriate filter set for the dye (for BCECF, dual excitation at ~490 nm and ~440 nm, emission at ~535 nm).

-

Perfuse the cells with the desired experimental solutions (e.g., solutions with and without bicarbonate, with and without CA XII inhibitors).

-

-

Data Acquisition and Calibration:

-

Acquire fluorescence images at both excitation wavelengths over time. The ratio of fluorescence intensities (F₄₉₀/F₄₄₀) is calculated, which is proportional to pHi but independent of dye concentration.

-

At the end of each experiment, perform an in-situ calibration by perfusing the cells with high-K⁺ buffers of known pH containing a protonophore (e.g., nigericin) to equilibrate intracellular and extracellular pH. This generates a calibration curve of fluorescence ratio vs. pH.

-

-

Data Analysis:

-

Convert the experimental fluorescence ratio data to pHi values using the calibration curve. Analyze the dynamics of pHi changes in response to experimental manipulations.

-

Conclusion

Carbonic anhydrase XII is a pivotal enzyme in the control of cellular and tissue pH. Its role extends from vital physiological processes in the kidney and gut to facilitating the survival and progression of cancer cells by managing acid-base dynamics in the tumor microenvironment. The distinct upregulation of CA XII in tumors, combined with its extracellular accessibility, underscores its significance as a high-value target for the development of novel anticancer therapies. A thorough understanding of its catalytic function and biological roles, aided by the robust experimental protocols detailed herein, is essential for advancing research and drug development efforts in this field.

References

- 1. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase 12 - Wikipedia [en.wikipedia.org]

- 3. What are CA12 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sinobiological.com [sinobiological.com]

- 8. researchgate.net [researchgate.net]

- 9. Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. mdpi.com [mdpi.com]

- 12. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy [mdpi.com]

- 13. carbonic-anhydrases-role-in-ph-control-and-cancer - Ask this paper | Bohrium [bohrium.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Carbonic Anhydrase 12 Gene (CA12) and its Variants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Carbonic Anhydrase 12 (CA12) gene encodes a transmembrane zinc metalloenzyme, Carbonic Anhydrase XII (CA XII), that plays a critical role in pH homeostasis through the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This enzyme is implicated in a variety of physiological and pathological processes, including tumorigenesis, glaucoma, and a cystic fibrosis-like syndrome.[3][4] Its expression is notably regulated by hypoxia and hormonal signaling, making it a key player in the tumor microenvironment.[4][5] Understanding the genetic variants of CA12 and their functional consequences is paramount for the development of targeted therapeutics and diagnostic strategies. This guide provides a comprehensive overview of the CA12 gene, its protein product, associated signaling pathways, clinically relevant variants with available quantitative data, and detailed experimental protocols for its study.

The CA12 Gene and Protein

Gene Structure and Location

The human CA12 gene is located on the long (q) arm of chromosome 15 at position 22.2.[6] It consists of 11 exons and encodes a type I transmembrane protein.[7][8]

Protein Structure and Function

Carbonic Anhydrase XII is a homodimeric glycoprotein.[4] Each monomer consists of an N-terminal extracellular catalytic domain, a transmembrane helix, and a short intracellular C-terminal tail.[9] The catalytic domain features a prototypical carbonic anhydrase fold with a zinc ion coordinated by three histidine residues at the active site, which is essential for its enzymatic activity.[9]

The primary function of CA XII is to catalyze the reaction: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺.[1] This activity is crucial for regulating pH in various tissues.[1] CA XII is highly expressed in the kidneys, colon, pancreas, and sweat glands.[1][6] In the context of cancer, its upregulation contributes to an acidic tumor microenvironment, which is thought to promote tumor progression and metastasis.[10]

Signaling Pathways Involving CA12

The expression and activity of CA12 are modulated by several key signaling pathways, particularly in the context of cancer.

Hypoxia Signaling

Under hypoxic conditions, often found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1 (HIF-1) is stabilized. While the CA9 gene is a well-established direct target of HIF-1, the induction of CA12 by hypoxia is also observed, although the direct binding of HIF-1 to a hypoxia-response element in the CA12 gene is not as clearly defined.[11] The von Hippel-Lindau (VHL) tumor suppressor protein, which targets HIF-1 for degradation, can inhibit the expression of CA12.[11]

Estrogen Receptor Signaling in Breast Cancer

In estrogen receptor-positive (ERα+) breast cancers, the expression of CA12 is strongly correlated with ERα expression.[12] Estrogen, upon binding to ERα, induces the binding of the receptor to a distal estrogen-responsive enhancer region of the CA12 gene. This interaction leads to the recruitment of coactivators and RNA polymerase II, ultimately driving CA12 transcription.[13]

Protein Kinase C (PKC) Signaling

Activation of the Protein Kinase C (PKC) pathway, for instance by phorbol esters like PMA, has been shown to down-regulate CA12 expression in breast cancer cells.[2] This suggests a complex regulatory network where different signaling inputs can either promote or suppress CA12 transcription, potentially influencing the metabolic phenotype of cancer cells.[2]

Clinically Significant CA12 Variants

Several variants in the CA12 gene have been identified with clinical significance, ranging from rare inherited disorders to associations with cancer prognosis.

Quantitative Data on CA12 Variants

The following tables summarize available quantitative data for notable CA12 variants.

Table 1: Allele Frequencies of Clinically Relevant CA12 Variants

| Variant (HGVS Nomenclature) | Associated Phenotype | Population Database | Allele Frequency | Citation |

| c.427G>A (p.Glu143Lys) | Isolated Hyperchlorhidrosis | Not specified in sources | Rare | [1] |

| c.363C>A (p.His121Gln) | Cystic Fibrosis-like Syndrome | Not specified in sources | Rare | |

| c.908-1G>A | Cystic Fibrosis-like Syndrome | ExAC | 0.0000471 |

Table 2: Functional Effects of CA12 Variants on Enzyme Kinetics

| Variant | kcat/Km (Relative to Wild-Type) | Method | Citation |

| Wild-Type | 34 µM⁻¹s⁻¹ (absolute value) | Stopped-flow spectrophotometry | [6] |

| p.Glu143Lys (E143K) | ~70% of normal function | Not specified | [2] |

| p.His121Gln (H121Q) | Severely diminished at physiological chloride concentrations | In vitro enzyme activity assay |

Table 3: Clinical Association of CA12 Expression and Variants

| Disease | Association with CA12 | Statistical Measure | Value | p-value | Citation |

| Breast Cancer (ERα+) | High CA12 expression with better prognosis | Disease-Free Survival (DFS) | - | 0.020 | [14] |

| Breast Cancer (ERα+) | High CA12 expression with better prognosis | Overall Survival (OS) | - | 0.019 | [14] |

| Cervical Cancer | Lack of CA12 expression with poorly differentiated histology | Odds Ratio | 3.9 | 0.01 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of CA12 and its variants.

Carbonic Anhydrase Activity Assays

This method measures the time required for a saturated CO₂ solution to lower the pH of a buffer in the presence or absence of the enzyme.[3][13]

-

Reagents:

-

0.02 M Tris-HCl buffer, pH 8.0, chilled to 0-4°C.

-

CO₂-saturated deionized water, prepared by bubbling CO₂ gas through ice-cold water for at least 30 minutes.[13]

-

Enzyme solution (e.g., purified CA XII or cell lysate) diluted in ice-cold water.

-

-

Procedure:

-

To a 20 mL beaker maintained at 0-4°C, add 6.0 mL of chilled 0.02 M Tris-HCl buffer.[13]

-

Record the initial pH.

-

For the blank determination (T₀), rapidly add 4.0 mL of CO₂-saturated water and immediately start a stopwatch. Record the time required for the pH to drop from 8.3 to 6.3.[13]

-

For the enzyme-catalyzed reaction (T), add 0.1 mL of the diluted enzyme solution to 6.0 mL of the chilled buffer.

-

Rapidly add 4.0 mL of CO₂-saturated water and record the time for the pH to drop from 8.3 to 6.3.[13]

-

-

Calculation:

-

One Wilbur-Anderson Unit (WAU) is defined as: (T₀ - T) / T.

-

References

- 1. gnomAD v4.1 | gnomAD browser [gnomad.broadinstitute.org]

- 2. High expression of carbonic anhydrase 12 (CA12) is associated with good prognosis in breast cancer. | Semantic Scholar [semanticscholar.org]

- 3. Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gnomAD [gnomad-sg.org]

- 5. Extensive CFTR Gene Analysis Revealed a Higher Occurrence of Cystic Fibrosis Transmembrane Regulator-Related Disorders (CFTR-RD) among CF Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Variant interpretation using population databases: Lessons from gnomAD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic parameters of human carbonic anhydrase B as determined from NMR linewidths of 13C in CO2 and HCO3- for Biochemical and Biophysical Research Communications - IBM Research [research.ibm.com]

- 8. Kinetic and structural characterization of thermostabilized mutants of human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cystic Fibrosis Gene Mutation Frequency Among a Group of Suspected Children in King Hussein Medical Center - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Carbonic anhydrase XII expression is associated with histologic grade of cervical cancer and superior radiotherapy outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CA12 | Cancer Genetics Web [cancerindex.org]

- 13. High expression of carbonic anhydrase 12 (CA12) is associated with good prognosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic and structural characterization of thermostabilized mutants of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbonic Anhydrase XII: A Comprehensive Technical Guide to Tissue Distribution, Expression, and Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase XII (CA XII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2] Initially identified as a tumor-associated antigen, CA XII is increasingly recognized for its diverse physiological functions and its potential as a therapeutic target and biomarker in various pathologies, most notably in cancer.[2][3] This in-depth technical guide provides a comprehensive overview of the tissue distribution and expression of CA XII, detailed experimental protocols for its detection, and an exploration of the key signaling pathways in which it is involved.

Tissue Distribution and Expression of Carbonic Anhydrase XII

The expression of CA XII varies significantly across different normal and cancerous tissues. In normal tissues, it is predominantly found in epithelial cells and is involved in pH homeostasis and ion transport.[1][4] In cancerous tissues, its expression is often upregulated and is frequently associated with hypoxia and hormonal regulation.[1][5]

Quantitative Expression Data

The following tables summarize the quantitative expression of CA XII at both the mRNA and protein levels across a range of human tissues and cancer types.

Table 1: CA XII mRNA Expression in Normal Human Tissues

| Tissue | Expression Level (Normalized TPM) | Data Source |

| Kidney | High | The Human Protein Atlas[6] |

| Colon | High | The Human Protein Atlas, PNAS[7][8] |

| Intestine | High | UniProt[7] |

| Prostate | High | UniProt[7] |

| Pancreas | Moderate | The Human Protein Atlas, UniProt[6][7] |

| Ovary | Moderate | UniProt[7] |

| Testis | Moderate | UniProt[7] |

| Activated Lymphocytes | High | UniProt[7] |

| Esophagus | Detected | PNAS[9] |

| Brain | Detected | PNAS[9] |

| Mammary Gland | Low | PNAS[9] |

| Bladder | Low | PNAS[9] |

| Uterus | Low | PNAS[9] |

| Trachea | Low | PNAS[9] |

| Aorta | Low | PNAS[9] |

TPM: Transcripts Per Million. Data is compiled from publicly available databases and is intended to be representative.

Table 2: CA XII Protein Expression in Normal Human Tissues

| Tissue | Cellular Localization | Staining Intensity |

| Kidney (Renal Tubules) | Basolateral Membrane | High |

| Colon (Enterocytes) | Basolateral Membrane | High[1] |

| Small Intestine | Not Detected | |

| Endometrium | Basolateral Membrane of Epithelial Cells | Detected[1] |

| Male Efferent Ducts | Basolateral Surface of Epithelial Cells | Detected[1] |

| Pancreas (Acinar and Duct Cells) | Basolateral Plasma Membrane | Detected[1] |

| Eye (Non-pigmented Ciliary Epithelial Cells) | Not Specified | Detected[1] |

| Sweat Glands | Not Specified | Detected[1] |

Data is primarily based on immunohistochemical studies.

Table 3: CA XII Expression in Various Cancers

| Cancer Type | Expression Status | Significance |

| Renal Cell Carcinoma (Clear Cell) | Overexpressed | Associated with histological grade.[1][8] |

| Breast Cancer | Varies by subtype (higher in luminal) | Higher expression correlates with a better prognosis.[1][10] |

| Colorectal Cancer | Overexpressed | Expression increases with dysplasia grade.[1] |

| Brain Tumors (Gliomas, Astrocytomas) | Overexpressed | An alternatively spliced form is associated with poorer prognosis.[1] |

| Non-small Cell Lung Cancer | Detected | |

| Cervical Cancer | Detected | Expression is associated with histological differentiation.[1][11] |

| Ovarian Cancer | Overexpressed | |

| Pancreatic Tumors | Detected |

Experimental Protocols

Accurate and reproducible detection of CA XII is critical for both research and clinical applications. The following sections provide detailed methodologies for the most common techniques used to assess CA XII expression.

Immunohistochemistry (IHC) for CA XII Detection in Paraffin-Embedded Tissues

This protocol is adapted from standard immunohistochemistry procedures.[12][13][14][15]

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (3 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 80%; 2 changes of 3 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a 10 mM sodium citrate buffer (pH 6.0).

-

Heat to a sub-boiling temperature for 10-20 minutes.

-

Allow slides to cool in the buffer for 20-30 minutes at room temperature.

-

-

Blocking:

-

Wash sections in Tris-buffered saline with Tween 20 (TBST).

-

Block with a suitable blocking solution (e.g., 1% BSA or 5% normal serum in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with a primary antibody specific for CA XII (e.g., polyclonal anti-CAXII antibody) diluted in blocking buffer.

-

Incubation is typically performed overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with TBST (3 changes, 5 minutes each).

-

Incubate with a biotinylated or HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

-

Detection:

-

If using a biotinylated secondary antibody, incubate with an avidin-biotin complex (ABC) reagent.

-

Develop the signal using a suitable chromogen substrate (e.g., DAB).

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and xylene.

-

Mount with a permanent mounting medium.

-

Western Blotting for CA XII Detection

This protocol outlines the key steps for detecting CA XII in cell lysates or tissue homogenates.[16][17][18]

-

Sample Preparation:

-

Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins based on molecular weight by running them on a polyacrylamide gel. The expected molecular weight of glycosylated CA XII is around 43-44 kDa.[19]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody against CA XII overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST (3 changes, 5 minutes each).

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST (3 changes, 5 minutes each).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and expose it to X-ray film or a digital imaging system.

-

Quantitative Real-Time PCR (RT-qPCR) for CA12 Gene Expression Analysis

This protocol details the steps for quantifying CA12 mRNA levels.[20][21][22]

-

RNA Extraction and Quantification:

-

Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR:

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers specific for the CA12 gene, and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

-

Perform the qPCR reaction in a real-time PCR cycler.

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the CA12 gene and the housekeeping gene.

-

Calculate the relative expression of CA12 using the ΔΔCt method.

-

Signaling Pathways and Logical Relationships

CA XII expression and activity are regulated by and participate in several key signaling pathways, particularly in the context of cancer.

Hypoxia-Inducible Factor (HIF) Signaling

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in adaptation to low oxygen, including CA12.[1][5][23] This leads to increased CA XII on the cell surface, where it helps to maintain a more alkaline intracellular pH, favoring cell survival and proliferation.[5][23]

References

- 1. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase XII functions in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of membrane-bound carbonic anhydrase isozyme XII in mouse and rat tissues | Semantic Scholar [semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Tissue expression of CA12 - Summary - The Human Protein Atlas [v19.proteinatlas.org]

- 7. uniprot.org [uniprot.org]

- 8. pnas.org [pnas.org]

- 9. Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Carbonic anhydrase XII expression is associated with histologic grade of cervical cancer and superior radiotherapy outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Immunohistochemistry protocol for Carbonic Anhydrase IX Antibody (NB100-417): Novus Biologicals [novusbio.com]

- 14. Immunohistochemistry Procedure [sigmaaldrich.com]

- 15. ptglab.com [ptglab.com]

- 16. origene.com [origene.com]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. bio-rad.com [bio-rad.com]

- 19. Human carbonic anhydrase XII: cDNA cloning, expression, and chromosomal localization of a carbonic anhydrase gene that is overexpressed in some renal cell cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. origene.com [origene.com]

- 22. researchgate.net [researchgate.net]

- 23. Knock-down of hypoxia-induced carbonic anhydrases IX and XII radiosensitizes tumor cells by increasing intracellular acidosis - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Substrates of Carbonic Anhydrase XII: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic anhydrase XII (CA XII) is a transmembrane zinc metalloenzyme that plays a critical role in pH regulation and ion transport in a variety of physiological and pathological processes. As a member of the α-carbonic anhydrase family, its primary physiological function is the reversible hydration of carbon dioxide to bicarbonate and a proton. This catalytic activity is fundamental to processes such as renal bicarbonate reabsorption, aqueous humor formation, and the maintenance of pH homeostasis in various tissues. Notably, CA XII is overexpressed in several cancers, where it contributes to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and chemoresistance. This technical guide provides a comprehensive overview of the physiological substrates of CA XII, detailing its enzymatic kinetics, the experimental protocols used for its characterization, and its involvement in key signaling pathways.

Introduction

Carbonic anhydrases (CAs) are a superfamily of enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺)[1]. There are 15 known human CA isoforms, which are classified based on their subcellular localization: cytosolic, mitochondrial, secreted, and membrane-bound[2]. Carbonic anhydrase XII (CA XII) is a type I transmembrane protein with its catalytic domain located extracellularly[2]. It is highly expressed in tissues such as the kidney, colon, and pancreas[3].

The significance of CA XII in human health and disease is increasingly recognized. Its role in pH regulation is crucial for normal physiological function in various organs[2]. Moreover, its overexpression in a range of cancers, including renal, breast, and lung cancer, has established it as a promising target for anti-cancer therapies[4][5]. Understanding the interaction of CA XII with its physiological substrates is paramount for elucidating its biological functions and for the development of specific inhibitors with therapeutic potential.

Physiological Substrates and Enzymatic Kinetics

The principal physiological substrate for carbonic anhydrase XII is carbon dioxide (CO₂) . CA XII efficiently catalyzes the hydration of CO₂ to bicarbonate and a proton, thereby playing a important role in pH regulation and bicarbonate transport[6].

In addition to its primary physiological substrate, CA XII, like other carbonic anhydrases, exhibits esterase activity and can hydrolyze artificial substrates such as 4-nitrophenyl acetate (p-NPA) . This activity, while not physiological, is often used for in vitro characterization of the enzyme's catalytic site[6][7].

Quantitative Data on Substrate Kinetics

The enzymatic efficiency of CA XII with its substrates is characterized by the Michaelis-Menten constant (K_m) and the catalytic constant (k_cat). The ratio k_cat/K_m represents the catalytic efficiency of the enzyme.

| Substrate | Enzyme | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Conditions | Reference |

| CO₂ | Human CA XII (soluble form) | 1.0 | 1.3 x 10⁵ | 1.3 x 10⁸ | pH 7.5, 25°C | [8] |

| CO₂ | Human CA XII (soluble form) | Not specified | Not specified | 3.4 x 10⁷ | pH 7.4 | [6] |

| 4-Nitrophenyl Acetate | Human CA XII | Not available | Not available | Not available | Not available |

Key Signaling Pathways Involving CA XII

CA XII is implicated in several critical signaling pathways, particularly in the context of cancer biology. Its activity is closely linked to the cellular response to hypoxia and the regulation of ion transporters, contributing to tumor progression and drug resistance.

Hypoxia-Inducible Factor (HIF-1α) Signaling Pathway

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA12. This leads to the upregulation of CA XII expression, which helps the cancer cells adapt to the acidic microenvironment by facilitating the removal of excess acid.[9][10]

Caption: HIF-1α signaling pathway leading to CA XII expression under hypoxia.

Interaction with Bicarbonate Transporters

CA XII functionally and physically interacts with bicarbonate transporters, such as the anion exchanger 2 (AE2) and the sodium-bicarbonate cotransporter (NBCe1), to form a "transport metabolon".[5][11] The extracellular catalytic domain of CA XII provides a localized source of bicarbonate by hydrating CO₂, which is then efficiently transported into the cell by the associated transporter. This coordinated activity is crucial for maintaining intracellular pH and facilitating epithelial fluid and bicarbonate secretion.[1][12]

Caption: CA XII forms a transport metabolon with bicarbonate transporters.

Regulation of P-glycoprotein (P-gp) Mediated Drug Resistance

In cancer cells, CA XII has been shown to be co-expressed and co-localized with the drug efflux transporter P-glycoprotein (P-gp). The activity of CA XII helps maintain an alkaline intracellular pH, which is optimal for the ATP-dependent drug efflux function of P-gp. Inhibition of CA XII leads to a decrease in intracellular pH, which in turn impairs the ATPase activity of P-gp, thereby reducing its ability to pump out chemotherapeutic drugs and reversing multidrug resistance.[5][13][14]

Caption: CA XII inhibition reverses P-glycoprotein-mediated drug resistance.

Experimental Protocols

Recombinant Human Carbonic Anhydrase XII Expression and Purification

This protocol describes the expression of a soluble, secretory form of human CA XII in Chinese Hamster Ovary (CHO) cells and its subsequent purification.[2][6]

Workflow Diagram:

Caption: Workflow for recombinant human CA XII expression and purification.

Methodology:

-

Cloning: The cDNA encoding the extracellular domain of human CA XII is cloned into a suitable mammalian expression vector (e.g., pCXN) that allows for secretion of the recombinant protein.

-

Transfection and Selection: Chinese Hamster Ovary (CHO-K1) cells are transfected with the expression vector using a standard method like electroporation. Stable clones are selected by culturing the cells in a medium containing a selection agent (e.g., G418).

-

Expression: Stably transfected CHO cells are cultured in serum-free medium to allow for the secretion of the recombinant CA XII into the medium.

-

Harvesting and Clarification: The conditioned medium containing the secreted CA XII is harvested. Cell debris is removed by centrifugation, and the supernatant is filtered.

-

Affinity Chromatography: The clarified medium is loaded onto an affinity chromatography column containing p-aminomethylbenzenesulfonamide coupled to agarose. This ligand specifically binds to the active site of most carbonic anhydrases.

-

Washing and Elution: The column is washed extensively with a low-salt buffer to remove non-specifically bound proteins. The bound CA XII is then eluted using a buffer with a high salt concentration and a lower pH (e.g., 0.1 M sodium acetate, pH 5.6, containing 0.5 M NaClO₄).

-

Concentration and Buffer Exchange: The eluted fractions containing CA XII are pooled and concentrated using ultrafiltration. The buffer is exchanged to a suitable storage buffer (e.g., 10 mM Tris-SO₄, pH 7.4).

-

Analysis: The purity of the recombinant CA XII is assessed by SDS-PAGE, and its activity is confirmed using a CO₂ hydration assay.

Determination of CO₂ Hydration Activity by Stopped-Flow Spectrophotometry

This method measures the kinetics of the CA-catalyzed hydration of CO₂ by monitoring the resulting pH change with a pH indicator dye.[6]

Methodology:

-

Reagents:

-

Buffer: A suitable buffer with a pKa around the desired assay pH (e.g., HEPES for pH 7.5).

-

pH Indicator: A pH-sensitive dye (e.g., phenol red) at a concentration that gives a measurable absorbance change in the desired pH range.

-

CO₂ Solution: A saturated solution of CO₂ in water, prepared by bubbling CO₂ gas through chilled, deionized water.

-

Enzyme Solution: A known concentration of purified CA XII in the assay buffer.

-

-

Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and monitoring absorbance changes over time.

-

Procedure:

-

One syringe of the stopped-flow instrument is filled with the buffered enzyme and indicator solution.

-

The other syringe is filled with the CO₂-saturated water.

-

The two solutions are rapidly mixed in the observation cell of the spectrophotometer.

-

The hydration of CO₂ to carbonic acid, which then dissociates into bicarbonate and a proton, causes a decrease in pH.

-

This pH change is monitored as a change in the absorbance of the pH indicator at its λ_max over a short time course (milliseconds to seconds).

-

The initial rate of the reaction is determined from the slope of the absorbance change versus time.

-

The uncatalyzed rate is measured in the absence of the enzyme.

-

The catalyzed rate is the difference between the rates with and without the enzyme.

-

Kinetic parameters (K_m and k_cat) are determined by measuring the initial rates at varying CO₂ concentrations and fitting the data to the Michaelis-Menten equation.

-

Determination of CA Activity by ¹⁸O Exchange Mass Spectrometry

This method measures the CA-catalyzed exchange of ¹⁸O between CO₂ and water at chemical equilibrium, providing a sensitive measure of enzyme activity.[6]

Methodology:

-

Reagents:

-

¹⁸O-enriched water.

-

¹³C-enriched CO₂ gas.

-

Buffer solution.

-

Enzyme solution.

-

-

Instrumentation: A mass spectrometer capable of measuring the isotopic composition of CO₂.

-

Procedure:

-

The reaction is initiated by adding the enzyme to a buffered solution containing ¹³C¹⁸O₂ and H₂¹⁶O.

-

CA XII catalyzes the hydration of ¹³C¹⁸O₂ to H¹³CO₂¹⁸O⁻, followed by the exchange of the ¹⁸O atom with a ¹⁶O atom from water. The subsequent dehydration releases ¹³C¹⁶O¹⁸O and ¹³C¹⁶O₂.

-

The rate of disappearance of the doubly labeled ¹³C¹⁸O₂ (mass 49) and the appearance of singly labeled ¹³C¹⁶O¹⁸O (mass 47) and unlabeled ¹³C¹⁶O₂ (mass 45) in the gas phase is monitored over time by the mass spectrometer.

-

The rate of ¹⁸O exchange is proportional to the carbonic anhydrase activity.

-

This method is particularly useful for measuring the activity of membrane-bound enzymes in situ.

-

Conclusion

Carbonic anhydrase XII is a crucial enzyme involved in fundamental physiological processes, with CO₂ as its primary substrate. Its catalytic activity is essential for pH regulation and bicarbonate transport in various tissues. The overexpression of CA XII in cancer and its role in promoting tumor progression and chemoresistance have made it a significant target for drug development. The experimental protocols detailed in this guide provide a framework for the characterization of CA XII's enzymatic activity and its interactions within cellular signaling pathways. A thorough understanding of the physiological substrates and functions of CA XII will continue to drive the development of novel therapeutic strategies targeting this important enzyme.

References

- 1. Trafficking of carbonic anhydrase 12 and bicarbonate transporters by histamine stimulation mediates intracellular acidic scenario in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P-glycoprotein-mediated chemoresistance is reversed by carbonic anhydrase XII inhibitors [iris.unito.it]

- 6. Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interactions of transmembrane carbonic anhydrase, CAIX, with bicarbonate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Site-Directed Mutagenesis [protocols.io]

- 13. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Post-Translational Modifications of Carbonic Anhydrase XII

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase XII (CA XII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation, particularly in cancer biology where its expression is often upregulated. The function, stability, and localization of CA XII are intricately regulated by a variety of post-translational modifications (PTMs). This technical guide provides a comprehensive overview of the known and potential PTMs of human CA XII, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Post-Translational Modifications of Carbonic Anhydrase XII

N-Linked Glycosylation

N-linked glycosylation is a critical PTM for the proper folding, stability, and trafficking of CA XII. The extracellular domain of human CA XII contains two potential N-linked glycosylation sites.[1] Enzymatic removal of these glycans results in a noticeable decrease in the apparent molecular mass of the protein, confirming their presence and contribution to the overall size of the glycoprotein.[1]

Quantitative Data on N-Linked Glycosylation of CA XII

| Glycosylation Site | Status | Evidence |

| Asn-52 | Potential | Deduced from cDNA sequence.[1] |

| Asn-136 | Potential | Deduced from cDNA sequence.[1] |

Further quantitative mass spectrometry studies are required to determine the specific glycan structures and site occupancy at these locations.

Disulfide Bonds

The extracellular domain of CA XII contains a conserved disulfide bond that is essential for its structural stability and enzymatic function.[1] This bond is formed between Cys-23 and Cys-203.[1] Reduction of this disulfide bridge leads to a loss of enzyme activity, highlighting its importance in maintaining the correct protein conformation.

Quantitative Data on Disulfide Bonds in CA XII

| Cysteine Residues | Bond Status | Functional Importance |

| Cys-23 - Cys-203 | Confirmed | Essential for structural stability and enzyme activity.[1] |

Phosphorylation

While specific phosphorylation sites on CA XII have not been extensively characterized in the literature, phosphorylation is a common PTM for other carbonic anhydrase isoforms and is known to regulate their catalytic activity.[2][3] The intracellular C-terminal tail of CA XII contains potential phosphorylation sites that could be involved in signaling pathways.[1]

Potential Phosphorylation of CA XII

-

Significance: May regulate enzymatic activity and interactions with intracellular signaling proteins.

-

Research Direction: Phosphoproteomic studies are needed to identify specific phosphorylation sites and their functional consequences for CA XII.

Ubiquitination

Ubiquitination is a key PTM involved in protein degradation, trafficking, and signaling. While specific ubiquitination of CA XII has not been detailed, it is a plausible regulatory mechanism given its role as a transmembrane protein.

Potential Ubiquitination of CA XII

-

Significance: Could regulate the turnover and cell surface expression of CA XII.

-

Research Direction: Ubiquitin-enrichment proteomics studies would be valuable to investigate the ubiquitination status of CA XII.

Acetylation

Lysine acetylation is another PTM that can influence protein function. While there is no direct evidence of CA XII acetylation, studies on other carbonic anhydrases, such as CA II, have shown that surface lysine residues can be acetylated when expressed recombinantly.[4]

Potential Acetylation of CA XII

-

Significance: May modulate protein stability and interactions.

-

Research Direction: Acetyl-proteome analysis could reveal potential acetylation sites on CA XII.

Experimental Protocols

Analysis of N-Linked Glycosylation

1. Enzymatic Deglycosylation and Western Blot Analysis

This protocol is used to confirm the presence of N-linked glycans by observing a shift in the protein's molecular weight.

-

Materials:

-

Cell lysate or purified CA XII protein.

-

PNGase F (Peptide-N-Glycosidase F).

-

Denaturing buffer (e.g., 50 mM sodium phosphate, pH 7.5, with 0.2% SDS, 50 mM β-mercaptoethanol).

-

Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5, with 1% Nonidet P-40).

-

SDS-PAGE gels and Western blot apparatus.

-

Anti-CA XII antibody.

-

-

Procedure:

-

Denature 20-50 µg of protein by boiling in denaturing buffer for 10 minutes.

-

Cool the sample and add reaction buffer.

-

Add 1-2 units of PNGase F to the sample.

-

Incubate at 37°C for 1-2 hours.

-

Run the treated and untreated samples on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-CA XII antibody.

-

A downward shift in the molecular weight of the PNGase F-treated sample compared to the untreated sample indicates the presence of N-linked glycans.

-

2. Mass Spectrometry-Based Glycan Analysis

This method provides detailed information on glycan composition and structure.

-

Procedure Outline:

-

Protein Digestion: The purified CA XII is reduced, alkylated, and then digested with a protease (e.g., trypsin).

-

Glycopeptide Enrichment: Glycopeptides are enriched from the peptide mixture using techniques like hydrophilic interaction liquid chromatography (HILIC).

-

Enzymatic Glycan Release: N-glycans are released from the enriched glycopeptides using PNGase F.

-

Glycan Labeling (Optional but Recommended): Released glycans can be labeled with a fluorescent tag (e.g., 2-aminobenzamide) to improve detection.

-

LC-MS/MS Analysis: The released glycans are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their mass and fragmentation patterns, allowing for structural elucidation.

-

Disulfide Bond Mapping

1. Mass Spectrometry-Based Disulfide Bond Analysis

This protocol allows for the precise identification of linked cysteine residues.

-

Procedure Outline:

-

Differential Digestion: Two aliquots of the protein are prepared. One is digested directly with a protease under non-reducing conditions. The other is first reduced (e.g., with DTT) and alkylated (e.g., with iodoacetamide) before digestion.[5]

-

LC-MS/MS Analysis: Both digests are analyzed by LC-MS/MS.

-

Data Analysis: The mass spectra are compared. Peptides containing disulfide bonds will be present in the non-reduced sample but absent in the reduced and alkylated sample. The masses of the disulfide-linked peptides can be used to identify the connected cysteine residues.

-

Investigation of Phosphorylation, Ubiquitination, and Acetylation

1. Immunoprecipitation and Mass Spectrometry

This is a general workflow to enrich for and identify these PTMs.

-

Procedure Outline:

-

Cell Lysis: Lyse cells under conditions that preserve the PTM of interest (e.g., with phosphatase and protease inhibitors).

-

Immunoprecipitation (IP):

-

For phosphorylation: Use a phospho-tyrosine/serine/threonine specific antibody to enrich for phosphorylated proteins.

-

For ubiquitination: Use an antibody that recognizes the di-glycine remnant of ubiquitin on peptides after tryptic digest (K-ε-GG).[6]

-

For acetylation: Use an anti-acetyl-lysine antibody.

-

-

Protein Digestion: The enriched proteins are digested with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: The resulting peptides are analyzed by LC-MS/MS to identify the modified proteins and the specific sites of modification.

-

Visualizations

Caption: Workflow for N-linked glycan analysis of CA XII.

Caption: Workflow for disulfide bond mapping of CA XII.

Caption: Putative signaling pathways involving CA XII PTMs.

References

- 1. Post-translational modifications in tumor-associated carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effects of Phosphorylation on the Activity, Inhibition and Stability of Carbonic Anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Observed surface lysine acetylation of human carbonic anhydrase II expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 6. UbiScan® - Ubiquitination Proteomics | Cell Signaling Technology [cellsignal.com]

Unveiling the Molecular Network of Carbonic Anhydrase 12: A Technical Guide to its Interaction Partners

For Immediate Release

This technical guide provides a comprehensive overview of the known and putative interaction partners of Carbonic Anhydrase 12 (CA12), a transmembrane enzyme implicated in pH regulation, cancer progression, and various physiological processes. Designed for researchers, scientists, and drug development professionals, this document synthesizes current literature, presenting qualitative interaction data, detailing experimental methodologies, and visualizing key pathways and workflows to facilitate a deeper understanding of the CA12 interactome.

Introduction to Carbonic Anhydrase 12

Carbonic Anhydrase 12 is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. As a type I transmembrane protein, its extracellular catalytic domain plays a crucial role in regulating extracellular pH, while its intracellular C-terminal domain is believed to be involved in protein-protein interactions. Dysregulation of CA12 has been linked to several cancers, including breast, renal, and colon cancer, making its interaction network a critical area of investigation for novel therapeutic strategies.

Identified Interaction Partners of Carbonic Anhydrase 12

The primary interaction partners of CA12 identified to date are members of the Solute Carrier (SLC) family of transporters, particularly those involved in bicarbonate transport. This association forms a "transport metabolon," a membrane-bound complex of proteins that functionally cooperate to enhance ion transport and regulate cellular pH. While direct quantitative data such as binding affinities (Kd) are not extensively reported in the literature, the physical associations have been confirmed through various experimental techniques.

Summary of CA12 Protein-Protein Interactions

| Interacting Protein | Gene Symbol | Organism | Experimental Evidence | Functional Significance |

| Anion Exchanger 2 | SLC4A2 | Human | Co-immunoprecipitation[1][2] | Forms a transport metabolon to facilitate bicarbonate transport and regulate intracellular and extracellular pH.[1][2] |

| Sodium-bicarbonate cotransporter 1 | SLC4A4 (NBCe1) | Human | Functional Association | Part of the bicarbonate transport machinery, functionally coupled with CA12 for pH regulation.[2] |

| Sodium-bicarbonate cotransporter NBCn1 | SLC4A7 | Human | Functional Association | Functionally coupled with CA12 to regulate pH homeostasis. |

| Retinol dehydrogenase 11 | RDH11 | Human | Yeast Two-Hybrid | Potential role in retinoid metabolism, though the functional significance of the interaction is not yet fully elucidated.[3] |

Signaling Pathways Involving Carbonic Anhydrase 12

CA12 expression and activity are modulated by several signaling pathways, and in turn, CA12 can influence downstream signaling events. Understanding these pathways is crucial for contextualizing the role of its protein interactions.

CA12-Mediated pH Regulation and Bicarbonate Transport

CA12's interaction with bicarbonate transporters like AE2 is central to its function. By locally producing bicarbonate, CA12 creates a favorable substrate gradient for these transporters, enhancing their activity and leading to efficient pH regulation at the cell surface.

References

The Role of Carbonic Anhydrase XII in Bone Resorption and Calcification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic anhydrase XII (CA XII) is a transmembrane zinc metalloenzyme that plays a critical role in pH regulation in various tissues. In the dynamic process of bone remodeling, which involves a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts, the control of local pH is paramount. This technical guide provides an in-depth exploration of the multifaceted role of CA XII in both bone resorption and calcification. We delve into the molecular mechanisms, signaling pathways, and quantitative data supporting the function of CA XII in bone homeostasis. Furthermore, this guide offers detailed experimental protocols for key assays used to investigate these processes, providing a valuable resource for researchers in the field of bone biology and drug discovery.

Introduction to Carbonic Anhydrase XII and Bone Remodeling

Bone remodeling is a continuous physiological process involving the removal of old or damaged bone by osteoclasts and the subsequent formation of new bone by osteoblasts. This process is essential for maintaining bone mass, structural integrity, and mineral homeostasis. A critical requirement for bone resorption is the creation of an acidic microenvironment in the resorption lacuna, which is achieved by the secretion of protons by osteoclasts. Conversely, bone formation and mineralization by osteoblasts are thought to be favored by a slightly alkaline environment.

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to pH regulation. There are several CA isoforms, with CA II being the most abundant cytosolic form in osteoclasts. CA XII is a transmembrane isoform with its catalytic domain facing the extracellular space. Its expression and strategic location on the cell surface of bone cells suggest a specialized role in modulating the peri-cellular pH, thereby influencing both resorption and calcification processes.

The Role of CA XII in Osteoclast-Mediated Bone Resorption

Osteoclasts are large, multinucleated cells of hematopoietic origin that adhere to the bone surface and secrete acid and proteolytic enzymes to degrade the bone matrix. The acidification of the resorption pit is primarily mediated by a vacuolar-type H⁺-ATPase (V-ATPase) located in the ruffled border membrane of the osteoclast. The protons pumped by the V-ATPase are generated intracellularly by the action of carbonic anhydrases.

While CA II is the primary source of cytosolic protons, the membrane-bound CA XII is also expressed in osteoclasts and is thought to contribute to the maintenance of pH homeostasis in the osteoclast microenvironment.[1] Its extracellular catalytic domain may function to regulate the pH of the resorption lacuna by catalyzing the hydration of CO₂ released from the bone matrix or metabolic processes.

Signaling Pathways in Osteoclastogenesis and CA XII Regulation

The differentiation and activation of osteoclasts are primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a cascade of downstream signaling events, leading to the activation of transcription factors such as NFATc1, which is a master regulator of osteoclastogenesis. While the direct transcriptional regulation of the CA12 gene by RANKL-induced signaling in osteoclasts is an area of ongoing research, the upregulation of CA12 expression has been observed in osteoclast-like cells, suggesting a potential link.[1][2]

References

Carbonic Anhydrase 12: A Core Component in Aqueous Humor Formation and a Target in Glaucoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aqueous humor, the clear fluid filling the anterior and posterior chambers of the eye, is essential for maintaining intraocular pressure (IOP) and providing nourishment to the avascular tissues of the eye, such as the cornea and lens.[1] The formation of aqueous humor is a complex process primarily driven by the ciliary epithelium, a two-layered structure composed of a pigmented epithelium (PE) and a non-pigmented epithelium (NPE).[2][3] A critical enzyme in this process is carbonic anhydrase (CA), which catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] While several CA isoforms are present in the eye, Carbonic Anhydrase 12 (CA12), a transmembrane enzyme, has emerged as a key player, particularly due to its altered expression in glaucoma.[4][5] This technical guide provides a comprehensive overview of the involvement of CA12 in aqueous humor formation, detailing its expression, function, and potential as a therapeutic target.

Expression and Localization of Carbonic Anhydrase 12 in the Ciliary Epithelium

Carbonic Anhydrase 12 is primarily localized to the non-pigmented ciliary epithelial cells (NPE), the layer directly involved in secreting aqueous humor into the posterior chamber.[4][6] Its expression is prominent during embryonic eye development and decreases significantly in adulthood under normal physiological conditions.[4][5] However, in glaucomatous eyes, a significant upregulation of CA12 is observed.[5][6]

Quantitative Data on CA12 Expression

| Condition | Tissue/Cell Type | Method | Key Finding | Reference |

| Normal Adult | Non-Pigmented Ciliary Epithelium (NPE) | Immunohistochemistry | Weak and limited to a few cells | [6] |

| Glaucoma | Non-Pigmented Ciliary Epithelium (NPE) | Immunohistochemistry | High levels of expression | [5][6] |

| Glaucoma vs. Normal | Cultured NPE Cells | Northern Blot | Five-fold increase in CA12 mRNA level in glaucomatous cells | [4][6] |

The Role of Carbonic Anhydrase 12 in Aqueous Humor Formation: A Mechanistic Overview

The formation of aqueous humor is an active secretory process that relies on the transport of ions across the ciliary epithelium, creating an osmotic gradient that drives water movement.[1][2] Carbonic anhydrases, including CA12, play a crucial role by providing the necessary bicarbonate ions (HCO₃⁻) for this transport system.[7]

The proposed mechanism involves the following key steps within the non-pigmented ciliary epithelial cells:

-

CO₂ Hydration: Cytosolic and membrane-bound carbonic anhydrases, including CA12 on the basolateral membrane, catalyze the hydration of CO₂ to form H₂CO₃, which rapidly dissociates into H⁺ and HCO₃⁻.

-

Bicarbonate Transport: The generated HCO₃⁻ is a substrate for various ion transporters. Evidence suggests the involvement of a Na⁺-HCO₃⁻ cotransporter for bicarbonate import and a Cl⁻/HCO₃⁻ exchanger for its export into the aqueous humor.[2][7]

-

Ion Movement and Water Flow: The net secretion of ions, including Na⁺, K⁺, Cl⁻, and HCO₃⁻, into the posterior chamber creates an osmotic gradient, leading to the passive flow of water and the formation of aqueous humor.[8]

Signaling Pathway for Aqueous Humor Secretion Involving CA12

Caption: Ion transport pathways in the NPE leading to aqueous humor formation.

Carbonic Anhydrase 12 as a Therapeutic Target in Glaucoma

The overexpression of CA12 in the NPE of glaucomatous eyes suggests that it may contribute to the elevated IOP characteristic of the disease by increasing aqueous humor production.[5] This makes CA12 an attractive target for the development of novel glaucoma therapies. Carbonic anhydrase inhibitors (CAIs) are a well-established class of drugs used to lower IOP by reducing aqueous humor secretion.[9]

Enzyme Kinetics and Inhibition

Understanding the kinetic properties of CA12 and its interaction with inhibitors is crucial for drug development.

Table 2: Kinetic and Inhibition Data for Carbonic Anhydrase Isoforms

| Parameter | CA12 | CA II (cytosolic) | CA IV (membrane-bound) | Reference |

| kcat/Km (M⁻¹s⁻¹ for CO₂ hydration) | 3.4 x 10⁷ | ~1 x 10⁸ | ~1 x 10⁸ | [10] |

| Ki for Acetazolamide (nM) | - | 12 | 74 | [4] |

| Ki for Dorzolamide (nM) | - | 1.9 | 31 | [11] |

| Ki for Brinzolamide (nM) | - | 3.19 | - | [1][11] |

| Ki for Compound 18f (nM) | 5 | 515 | - | [2] |

| Ki for U-104 (nM) | 4.5 | - | - | [12] |

Note: Ki values for CA12 with common topical CAIs are not as readily available as for other isoforms. The table includes data for novel selective inhibitors to highlight the potential for targeted drug design.

The development of CA12-selective inhibitors could offer a more targeted approach to lowering IOP with potentially fewer side effects compared to non-selective CAIs that inhibit other isoforms throughout the body.

Experimental Protocols

Immunohistochemistry for CA12 in Human Eye Tissue (Representative Protocol)

This protocol is a generalized procedure based on standard immunohistochemistry techniques and findings from studies on ciliary epithelium.[13][14]

-

Tissue Preparation:

-

Fix freshly dissected human ciliary body tissue in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).

-

Clear the tissue in xylene and embed in paraffin wax.

-

Cut 4-5 µm thick sections and mount on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Incubate slides at 60°C for 1 hour.

-

Immerse in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded ethanol to distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in 10 mM sodium citrate buffer (pH 6.0).

-

Heat in a microwave or pressure cooker according to manufacturer's instructions to unmask the antigen.

-

Allow slides to cool to room temperature.

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.

-

Wash with phosphate-buffered saline (PBS).

-

Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

-

Incubate with a primary antibody against human CA12 (specific clone and dilution to be optimized) overnight at 4°C.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with an avidin-biotin-peroxidase complex for 30 minutes.

-

Wash with PBS.

-

Develop the signal with a diaminobenzidine (DAB) substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount with a permanent mounting medium.

-

Northern Blot for CA12 mRNA in Cultured NPE Cells (Representative Protocol)

This protocol is a generalized procedure based on standard northern blotting techniques and the study by Liao et al. (2003).[4][15][16]

-

RNA Isolation:

-

Culture human non-pigmented ciliary epithelial cells from normal and glaucomatous donors.[3]

-

Extract total RNA using a TRIzol-based method or a commercial kit.

-

Assess RNA integrity and quantity using spectrophotometry and gel electrophoresis.

-

-

Probe Preparation:

-

A cDNA probe specific for human CA12 is required. The original study does not specify the exact sequence, but a probe can be designed based on the known CA12 mRNA sequence (e.g., from NCBI).

-

Label the probe with ³²P-dCTP using a random priming labeling kit.

-

-

Electrophoresis and Transfer:

-

Denature 10-20 µg of total RNA per lane and separate on a 1% agarose-formaldehyde gel.

-

Transfer the RNA to a nylon membrane by capillary action overnight.

-

UV crosslink the RNA to the membrane.

-

-

Hybridization and Washing:

-

Prehybridize the membrane in a hybridization buffer (e.g., containing formamide, SSC, Denhardt's solution, and salmon sperm DNA) at 42°C for several hours.

-

Add the radiolabeled CA12 probe and hybridize overnight at 42°C.

-

Wash the membrane with increasing stringency (decreasing SSC concentration and increasing temperature) to remove non-specific binding.

-

-

Detection:

-

Expose the membrane to X-ray film or a phosphorimager screen.

-

Develop the film or scan the screen to visualize the CA12 mRNA bands.

-

Quantify band intensity using densitometry and normalize to a housekeeping gene (e.g., GAPDH or actin) to compare expression levels between normal and glaucomatous samples.

-

Experimental Workflow for Investigating CA12 in Glaucoma

Caption: A workflow for studying the role of CA12 in glaucoma.

Conclusion and Future Directions

Carbonic anhydrase 12 is a significant contributor to the physiological process of aqueous humor formation and is notably overexpressed in glaucoma. This upregulation presents a compelling rationale for its consideration as a key therapeutic target. The development of potent and selective CA12 inhibitors holds the promise of a more targeted pharmacological approach to lowering intraocular pressure, potentially offering improved efficacy and a better side-effect profile compared to existing broad-spectrum carbonic anhydrase inhibitors. Further research is warranted to fully elucidate the regulatory mechanisms governing CA12 expression in the ciliary epithelium and to advance the development of CA12-specific inhibitors for the clinical management of glaucoma.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. tandfonline.com [tandfonline.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. adooq.com [adooq.com]

- 7. researchgate.net [researchgate.net]

- 8. Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Adenocarcinoma of the pigmented ciliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pleomorphic adenocarcinomas of the ciliary epithelium. Immunohistochemical and ultrastructural features of 12 cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Basics: Northern Analysis | Thermo Fisher Scientific - US [thermofisher.com]

Technical Guide: The Link Between CA12 Mutations and Inherited Diseases

Audience: Researchers, Scientists, and Drug Development Professionals Topic: An in-depth exploration of the genetic, molecular, and clinical aspects of inherited diseases linked to mutations in the Carbonic Anhydrase 12 (CA12) gene.

Introduction: Carbonic Anhydrase XII (CA12)

Carbonic Anhydrase XII (CA12) is a zinc metalloenzyme that plays a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (H₂O + CO₂ ⇌ HCO₃⁻ + H⁺).[1][2][3] As a type I membrane protein, CA12 is expressed in various tissues, including the kidneys, pancreas, and sweat glands.[3][4] Its primary physiological function involves maintaining acid-base balance and regulating ion transport.[3] Dysregulation or loss of CA12 function due to genetic mutations has been definitively linked to a specific inherited disorder, which is the central focus of this guide.

The Inherited Disease Profile: Isolated Hyperchlorhidrosis (HYCHL)

Mutations in the CA12 gene are the known cause of Isolated Hyperchlorhidrosis (HYCHL; OMIM 143860), a rare autosomal recessive disorder.[5] The disease is characterized by abnormally high concentrations of chloride in the sweat, which can lead to severe hyponatremic (low sodium) and hypochloremic (low chloride) dehydration, particularly in infancy.[1][5] Clinical presentations often include failure to thrive, episodes of hypovolemic shock, and hyperkalemia (high potassium).[2][5][6][7] The phenotype mimics aspects of other salt-wasting disorders like pseudohypoaldosteronism type I (PHA1) and cystic fibrosis (CF), making genetic diagnosis crucial for accurate classification and management.[2][5]

Pathophysiology